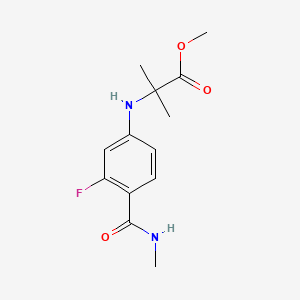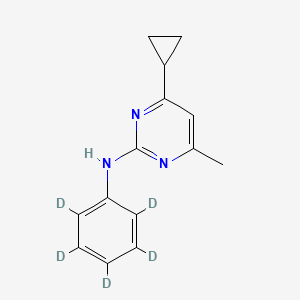
Cyprodinil-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil . The phenyl protons in the structure are replaced by deuterium . It is used as an analytical standard . The empirical formula is C14D5H10N3 and the molecular weight is 230.32 .
Molecular Structure Analysis
The molecular structure of this compound is given by the SMILES stringCC1=CC(C2CC2)=NC(NC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=N1 . This indicates that it is a pyrimidinamine with a cyclopropyl and a methyl group attached to the pyrimidine ring, and a phenyl ring where all the hydrogen atoms are replaced by deuterium . Physical and Chemical Properties Analysis
This compound is an analytical standard with a quality level of 100 and an assay of ≥95.0% (HPLC) . It has a limited shelf life and is shipped in wet ice . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Isotopenverdünnungs-Massenspektrometrie (IDMS)
Cyprodinil-d5 wird in der IDMS zur quantitativen Analyse von Pestiziden eingesetzt. Diese Technik beinhaltet die Zugabe einer bekannten Menge einer isotopenmarkierten Verbindung (wie this compound) zu einer Probe und die Verwendung der Massenspektrometrie zur Messung des Verhältnisses der markierten zu den unmarkierten Verbindungen. Dies hilft bei der genauen Quantifizierung der in der Probe vorhandenen Pestizidmenge .
Entwicklung analytischer Methoden
Forscher konzentrieren sich auf die Entwicklung neuer analytischer Methoden unter Verwendung von this compound zum Nachweis von Cyprodinilrückständen in verschiedenen Matrizen wie Boden, Wasser und Luft. Diese Methoden zielen darauf ab, die Empfindlichkeit und Genauigkeit des Cyprodinil-Nachweises zu verbessern, was für die Umweltüberwachung und Lebensmittelsicherheit von entscheidender Bedeutung ist.
Formulierungsentwicklung
Es gibt laufende Forschungsarbeiten zur Entwicklung neuer Formulierungen von this compound, die stabiler, wirksamer und umweltfreundlicher sind. Diese Formulierungen sollen die Leistung von Cyprodinil als Fungizid verbessern und gleichzeitig seine Umweltauswirkungen reduzieren.
Fungizid-Wirksamkeitsprüfung
Cyprodinil ist als Breitbandfungizid bekannt, das die Methioninbiosynthese in phytopathogenen Pilzen hemmt. This compound kann in Wirksamkeitstests gegen verschiedene Pilzarten auf verschiedenen Medien verwendet werden, um seine inhibitorischen Konzentrationen (IC50) und die Gesamtwirksamkeit als Fungizid zu bestimmen .
Safety and Hazards
Wirkmechanismus
Target of Action
Cyprodinil-d5, a deuterium-labeled analog of the pyrimidinamine fungicide Cyprodinil , primarily targets the biosynthesis of methionine in phytopathogenic fungi . Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes within the fungal cells .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of methionine . This inhibition disrupts the normal metabolic processes of the fungi, leading to the cessation of their growth and eventual death . It’s worth noting that this compound also acts as an androgen receptor (AR) agonist in the absence of the AR agonist DHT and inhibits the androgenic effect of DHT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine biosynthesis pathway in phytopathogenic fungi . By inhibiting this pathway, this compound disrupts the production of essential proteins and other metabolites, leading to the inhibition of fungal growth .
Pharmacokinetics
This compound is characterized by low solubility and volatility . It is moderately persistent in soils but may be persistent in water systems depending on local conditions . These properties impact its bioavailability and distribution in the environment .
Result of Action
The primary molecular effect of this compound is the inhibition of methionine biosynthesis, which leads to the disruption of essential metabolic processes in the fungi . On a cellular level, this results in the inhibition of fungal growth . Additionally, this compound has been observed to elicit cardiac abnormality in zebrafish embryos .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soils and water systems can be influenced by local conditions . Furthermore, it has been observed that certain naturally occurring compounds, such as Resveratrol, can mitigate the toxic effects of this compound .
Eigenschaften
IUPAC Name |
4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORKNGNJCEJBX-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
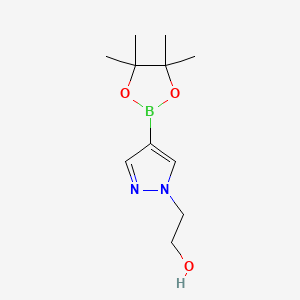

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

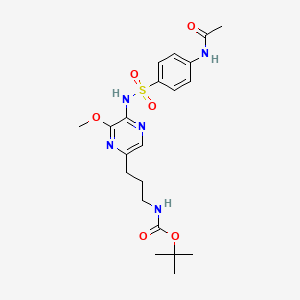
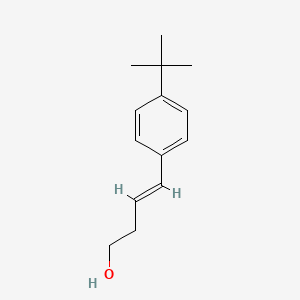

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)


![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

